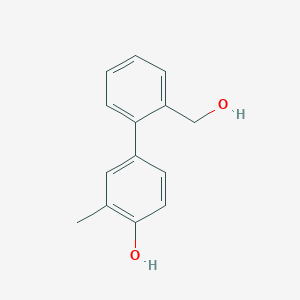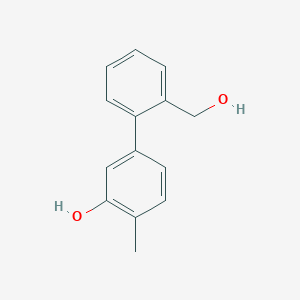
4-(2-Fluoro-4-methylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) is a synthetic chemical compound that is used in a variety of scientific applications. It is a colorless solid that has a pungent odor. This compound is used in a variety of research applications, including synthesis, biological studies, and medical research.
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used in biological studies, as it can be used to study the effects of fluoro-substituted phenols on cellular metabolism and gene expression. In addition, it is used in medical research as a model compound for the development of new drugs and therapeutics.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds, such as lipids and carbohydrates. In addition, it is thought to interact with certain receptors in the body, which can lead to changes in cellular metabolism and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) are not fully understood. However, studies have shown that it can affect the metabolism of lipids and carbohydrates, as well as the expression of certain genes. In addition, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) in laboratory experiments include its low cost and availability, as well as its safety profile. It is also relatively easy to synthesize and can be used in a variety of research applications. The main limitation of this compound is its lack of specificity, as it can interact with a variety of receptors and enzymes.
Future Directions
The future directions of 4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) research include further exploration of its biochemical and physiological effects, as well as its mechanism of action. In addition, further research is needed to develop more specific inhibitors and activators of enzymes and receptors that this compound interacts with. Finally, research should be done to explore potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as an inhibitor of cancer cell growth.
Synthesis Methods
4-(2-Fluoro-4-methylphenyl)-2-methylphenol (95%) can be synthesized by the reaction of 4-methyl-2-fluorophenol with 2-methylphenol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The reaction yields a 95% pure product.
properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-5-12(13(15)7-9)11-4-6-14(16)10(2)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHZOKBXEBNVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683736 |
Source


|
| Record name | 2'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-30-5 |
Source


|
| Record name | 2'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














